Methyl 3-oxovalerate

概要

説明

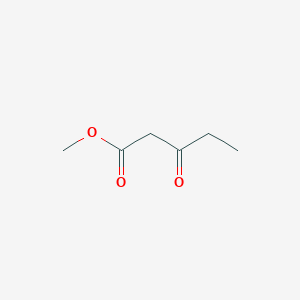

Methyl 3-oxovalerate, also known as methyl 3-oxopentanoate, is a colorless liquid with the chemical formula C6H10O3. It is characterized by its methyl, oxo, and ester functional groups. This compound is commonly used as a flavor and fragrance ingredient due to its fruity and sweet aroma. Additionally, it serves as a building block in the synthesis of various pharmaceuticals and agrochemicals .

作用機序

Target of Action

Methyl 3-oxovalerate, also known as Methyl 3-oxopentanoate, is a chemical compound with the linear formula CH3CH2COCH2CO2CH3

Biochemical Pathways

This compound is involved in the metabolism of branched-chain amino acids . It is an abnormal metabolite that arises from the incomplete breakdown of these amino acids

Pharmacokinetics

It is known that the compound has a molecular weight of130.14 , and a density of 1.037 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known to be a neurotoxin, an acidogen, and a metabotoxin , indicating that it can cause damage to nerve cells and tissues.

Action Environment

It is known that the compound has a boiling point of73-74 °C/5 mmHg , indicating that it may be sensitive to temperature changes

生化学分析

Biochemical Properties

Methyl 3-oxovalerate plays a role in biochemical reactions, particularly in the asymmetric and environmentally friendly reduction of ketones

Cellular Effects

It is known that it is a metabolite of isoleucine in humans, animals, and bacteria

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the metabolic pathways related to the breakdown of branched-chain amino acids . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-oxovalerate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acetoacetate with propionyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, and a catalyst, such as tetrachlorodiruthenium. The reaction proceeds through enantioselective hydrogenation to yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced by the esterification of 3-oxovaleric acid with methanol. This process is typically catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The resulting product is then purified through distillation .

化学反応の分析

Types of Reactions

Methyl 3-oxovalerate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-oxovaleric acid.

Reduction: It can be reduced to form methyl 3-hydroxyvalerate.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Oxidation: 3-oxovaleric acid.

Reduction: Methyl 3-hydroxyvalerate.

Substitution: Various amides and esters.

科学的研究の応用

Methyl 3-oxovalerate has a wide range of applications in scientific research:

類似化合物との比較

Methyl 3-oxovalerate is similar to other compounds such as methyl 3-oxobutanoate and methyl 3-oxopropanoate. it is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. For instance, this compound has a longer carbon chain compared to methyl 3-oxobutanoate, resulting in different physical and chemical properties .

List of Similar Compounds

- Methyl 3-oxobutanoate

- Methyl 3-oxopropanoate

- Methyl 3-oxopentanoate

生物活性

Methyl 3-oxovalerate (C₆H₁₀O₃) is an organic compound characterized by a five-carbon chain with a methyl group at one end and a methoxycarbonyl group at the other, featuring a ketone functional group. This compound is primarily synthesized in laboratory settings and serves as a crucial intermediate in various metabolic pathways and organic syntheses. Emerging research has begun to explore its potential therapeutic applications, making it a subject of interest in biochemical studies.

- Molecular Formula : C₆H₁₀O₃

- Structure : Contains a ketone group (C=O) at the third carbon, which contributes to its reactivity.

- Synthesis Methods : this compound can be synthesized through various organic reactions, including condensation reactions and acylation processes.

Biological Activities

This compound is involved in several biological processes:

-

Metabolic Pathways :

- It plays a role in the metabolism of branched-chain amino acids (BCAAs), particularly in the catabolism of isoleucine, which leads to the production of neurotoxic metabolites such as 3-methyl-2-oxovaleric acid. This compound is associated with metabolic disorders like maple syrup urine disease (MSUD) due to its accumulation when BCAA metabolism is impaired .

- Neurotoxicity :

-

Therapeutic Potential :

- Recent studies have suggested that this compound may have therapeutic applications, including potential roles in metabolic engineering and as a precursor for synthesizing bioactive compounds . Its unique structure allows it to participate in various synthetic pathways, potentially leading to the development of novel pharmaceuticals.

Case Study 1: Metabolic Disorders

A study highlighted the effects of elevated levels of 3-methyl-2-oxovaleric acid in patients with MSUD. The accumulation of this metabolite leads to severe neurological symptoms, including lethargy, hypotonia, and developmental delays. This case underscores the importance of monitoring metabolites derived from this compound in clinical settings .

Case Study 2: Synthetic Applications

In a recent investigation, researchers explored the use of this compound as a building block for synthesizing novel organic compounds. The study demonstrated that derivatives of this compound could exhibit enhanced biological activities, suggesting its utility in drug development .

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| This compound | C₆H₁₀O₃ | Five-carbon chain, ketone group | Not typically found in nature |

| 3-Methyl-2-oxovaleric acid | C₆H₁₀O₃ | Neurotoxic metabolite | Naturally occurring |

| Ethyl acetoacetate | C₅H₈O₃ | Acetyl group present | More commonly used in synthetic routes |

| Propionic acid | C₃H₆O₂ | Simple carboxylic acid | Basic building block |

特性

IUPAC Name |

methyl 3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5(7)4-6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMIXEAZMCTAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184499 | |

| Record name | Methyl 3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30414-53-0 | |

| Record name | Methyl 3-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30414-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-OXOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9CQ6VT8U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl 3-oxopentanoate?

A1: Methyl 3-oxopentanoate has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize methyl 3-oxopentanoate?

A2: Researchers frequently employ IR and 1H NMR spectroscopy to confirm the structure of synthesized methyl 3-oxopentanoate. [, ]

Q3: What key reactions involve methyl 3-oxopentanoate as a starting material?

A3: Methyl 3-oxopentanoate serves as a crucial precursor in various reactions, including:

- Knorr Cyclization: It reacts with hydrazines or hydroxylamines to synthesize substituted pyrroles, pyrazoles, and isoxazoles. [, , , ]

- Biginelli Reaction: It condenses with urea and aldehydes to yield dihydropyrimidinones, compounds with potential pharmacological activities. []

- Aldol Reactions: Its dianion can react with aldehydes, enabling the synthesis of more complex molecules like α-methoxy-γ-pyrones found in natural products such as cyercene A. []

Q4: How is methyl 3-oxopentanoate utilized in pheromone synthesis?

A4: Methyl 3-oxopentanoate acts as a starting point in synthesizing (4S,5R)-5-hydroxy-4-methyl-3-heptanone, also known as (+)-sitophilure, the aggregation pheromone of rice weevils (Sitophilus oryzae and S. zeamais). [, ]

Q5: Can methyl 3-oxopentanoate undergo fluorination?

A5: Yes, reacting methyl 3-oxopentanoate with difluorobis(fluoroxy)methane (BDM) in highly acidic anhydrous HF selectively yields methyl 2-fluoro-3-oxopentanoate. [, ] This fluorination method demonstrates greater selectivity compared to direct fluorination with F2, which often results in difficult-to-separate byproducts. [, ]

Q6: What is the significance of the stereoselective reduction of methyl 3-oxopentanoate?

A6: The reduction of methyl 3-oxopentanoate yields chiral β-hydroxyesters, which are essential building blocks for synthesizing enantiomerically pure pharmaceuticals. []

Q7: How do biocatalysts influence the stereoselective reduction of methyl 3-oxopentanoate?

A7: Biocatalysts like baker's yeast and various microorganisms can selectively reduce methyl 3-oxopentanoate to either the (R)- or (S)-enantiomer of the corresponding β-hydroxyester. [, , , ]

Q8: What pharmaceutical compounds utilize methyl 3-oxopentanoate in their synthesis?

A8: Methyl 3-oxopentanoate plays a role in synthesizing intermediates for various pharmaceutical agents, including:

- Etodolac: A non-steroidal anti-inflammatory drug synthesized through the reaction of methyl 3-oxopentanoate with 7-ethyltryptophol. [, , ]

- GW409544: An antidiabetic agent synthesized using methyl 3-oxopentanoate as one of the starting materials. []

- Voriconazole: A broad-spectrum triazole antifungal agent. Methyl 3-oxopentanoate contributes to the synthesis of a key pyrimidine intermediate in its production. []

Q9: What challenges arise in the synthesis of (+)-(R)-aureothin, and how is methyl 3-oxopentanoate involved?

A10: Synthesizing the chiral furyl segment of (+)-(R)-aureothin, an antiproliferative polyketide, poses a significant challenge due to racemization. A successful approach utilizes methyl 2-methyl-3-oxopentanoate in an aldol reaction with an appropriate aldehyde, followed by oxidation and cyclization, ultimately leading to the desired α-methoxy-γ-pyrone moiety of aureothin. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。